molecular formula C13H21NO4S B8105256 (2R,5S)-2,5-dimethylmorpholine4-methylbenzenesulfonate

(2R,5S)-2,5-dimethylmorpholine4-methylbenzenesulfonate

Cat. No.: B8105256
M. Wt: 287.38 g/mol
InChI Key: OWLQUTOIMRWTKV-BCBTXJGPSA-N
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Description

(2R,5S)-2,5-dimethylmorpholine4-methylbenzenesulfonate is a chemical compound with a specific stereochemistry, indicating the spatial arrangement of its atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5S)-2,5-dimethylmorpholine4-methylbenzenesulfonate typically involves the reaction of 2,5-dimethylmorpholine with methylbenzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography (TLC).

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This involves the use of automated reactors with precise control over temperature, pressure, and reaction time. The purification of the product is typically achieved through recrystallization or column chromatography, ensuring that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(2R,5S)-2,5-dimethylmorpholine4-methylbenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonate group to a sulfinate or thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonate group, where nucleophiles like amines or alcohols replace the sulfonate group, forming new compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous or organic solvent, often under reflux conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran, typically at low temperatures.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide, often in an organic solvent.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfinates or thiols.

    Substitution: Amines or ethers, depending on the nucleophile used.

Scientific Research Applications

(2R,5S)-2,5-dimethylmorpholine4-methylbenzenesulfonate has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the preparation of other sulfonate derivatives.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a building block for pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of (2R,5S)-2,5-dimethylmorpholine4-methylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonate group can form strong interactions with positively charged sites on proteins, potentially inhibiting their activity. Additionally, the morpholine ring can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2R,5S)-2,5-dimethylpiperazine-1-carboxylate: Another compound with similar stereochemistry but different functional groups.

    (2R,5S)-2,5-dimethylmorpholine-1-carboxylate: Similar structure but with a carboxylate group instead of a sulfonate group.

    (2R,5S)-2,5-dimethylmorpholine-4-sulfonamide: Similar structure but with a sulfonamide group.

Uniqueness

(2R,5S)-2,5-dimethylmorpholine4-methylbenzenesulfonate is unique due to its specific combination of a morpholine ring with a sulfonate group, which imparts distinct chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(2S,5R)-2,5-dimethylmorpholine;4-methylbenzenesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C6H13NO/c1-6-2-4-7(5-3-6)11(8,9)10;1-5-4-8-6(2)3-7-5/h2-5H,1H3,(H,8,9,10);5-7H,3-4H2,1-2H3/t;5-,6+/m.1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWLQUTOIMRWTKV-BCBTXJGPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CO1)C.CC1=CC=C(C=C1)S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN[C@@H](CO1)C.CC1=CC=C(C=C1)S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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